ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
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Overview
Description
Ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is an organic compound with the molecular formula C10H16N2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl acrylate under basic conditions. The reaction proceeds through a Michael addition, where the nucleophilic pyrazole attacks the electrophilic carbon-carbon double bond of ethyl acrylate, followed by an intramolecular cyclization to form the desired product .
Industrial Production Methods
the general approach would likely involve optimizing the reaction conditions to maximize yield and purity, such as using high-purity reagents, controlling the reaction temperature, and employing efficient purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound may find applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate
- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester
Uniqueness
Ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the ester group also provides additional functionalization opportunities, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-14-10(13)6-5-9-7(2)11-12-8(9)3/h4-6H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSNJTLKLMRQPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(NN=C1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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